

Duralloy Degradation in Corrosive Environments: A Technical Support Center

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Compound of Interest

Compound Name: Duralloy

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Welcome to the Technical Support Center for **Duralloy** and polyester-based powder coatings. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of **Duralloy** coatings in corrosive environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the use of **Duralloy**-coated materials in corrosive environments.

Issue 1: Blistering of the Coating

Question: Why is the **Duralloy** coating on my substrate showing blistering after exposure to a humid or corrosive environment?

Answer: Blistering is the formation of bubbles or dome-shaped defects on the coating surface. This is a common failure mode for powder coatings and is typically caused by the entrapment of moisture, solvents, or other contaminants beneath the coating.^{[1][2]} In a corrosive environment, these blisters can act as sites for localized corrosion, leading to premature failure of the coating system.

Possible Causes:

- **Moisture Entrapment:** The substrate may have been damp during the coating process, or moisture may have been present in the compressed air used for powder application.[1][2]
- **Surface Contamination:** The presence of oils, salts, or other contaminants on the substrate surface can attract moisture and lead to osmotic blistering.[1]
- **Improper Curing:** If the coating is not fully cured, it may be more permeable to moisture, leading to blistering over time.
- **Substrate Porosity:** Porous substrates can trap air or moisture that expands during the curing process or subsequent heating, causing bubbles in the coating.[3]

Preventative Strategies:

- **Thorough Substrate Preparation:** Ensure the substrate is completely clean and dry before coating. This includes removing all oils, greases, and salts.
- **Controlled Application Environment:** Maintain a clean, dry, and controlled environment during the powder coating process to prevent moisture contamination.[3]
- **Proper Curing:** Adhere strictly to the recommended curing schedule (time and temperature) for the specific **Duralloy** product.
- **Primer Application:** For porous substrates, using a suitable primer can help seal the surface and prevent outgassing.[3]

Issue 2: Filiform Corrosion

Question: I am observing worm-like filaments spreading under the **Duralloy** coating on an aluminum substrate. What is this and how can I prevent it?

Answer: This phenomenon is known as filiform corrosion. It is a specific type of corrosion that occurs under a thin coating, appearing as randomly distributed thread-like filaments.[4] It typically starts at defects in the coating, such as scratches or cut edges, and is common on aluminum substrates exposed to warm, humid, and salt-containing environments.[4][5][6]

Contributing Factors:

- High Humidity: Filiform corrosion is most prevalent in environments with high relative humidity (typically above 75%).^[7]
- Presence of Salts: The presence of chlorides or other salts on the substrate surface can initiate the corrosion process.^[8]
- Coating Defects: Scratches, cuts, or other breaches in the coating provide an entry point for moisture and corrosive agents.
- Improper Pretreatment: Inadequate surface preparation of the aluminum substrate can leave it susceptible to this type of corrosion.

Preventative Strategies:

- Proper Pretreatment: For aluminum, a thorough pretreatment process, such as a chromate or a non-chrome conversion coating, is crucial to enhance adhesion and corrosion resistance.
- Edge and Defect Sealing: Pay special attention to sealing cut edges and any other potential defects in the coating to prevent the ingress of corrosive elements.
- Controlled Environment: Storing and using the coated components in environments with controlled humidity can significantly reduce the risk of filiform corrosion.

Issue 3: Chalking and Fading

Question: The color of the **Duralloy** coating on my outdoor equipment is fading and has a chalky appearance. What causes this and how can it be prevented?

Answer: Chalking is the formation of a fine, white powder on the surface of the coating due to the degradation of the polymer binder, primarily caused by exposure to UV radiation.^{[5][8][9]} This leads to a loss of gloss and a faded appearance.^[5]

Primary Causes:

- UV Exposure: Prolonged exposure to sunlight, specifically UV radiation, breaks down the polyester resin in the coating.^{[5][9]}

- **Low-Quality Pigments:** The use of pigments with poor UV stability can lead to rapid color fading.
- **Environmental Factors:** High temperatures and moisture can accelerate the degradation process initiated by UV radiation.^[5]

Preventative Strategies:

- **Use of UV-Resistant Formulations:** For outdoor applications, select "superdurable" polyester powder coatings that are specifically formulated with UV-resistant resins and pigments.
- **Color Selection:** Lighter colors generally absorb less heat and UV radiation and may exhibit better color retention over time.^[10]
- **Regular Cleaning:** Periodic cleaning of the coated surface can remove surface contaminants that may accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical resistance of **Duralloy** (polyester) powder coatings?

A1: Polyester powder coatings, like **Duralloy**, generally offer good resistance to a range of chemicals. However, their resistance can vary depending on the specific chemical, its concentration, and the exposure temperature. They are particularly susceptible to degradation by strong alkalis.

Q2: What are the typical environmental limitations for **Duralloy** coatings?

A2: Standard **Duralloy** coatings are generally not recommended for use in highly corrosive environments, such as direct exposure to strong acids or bases, or in constant immersion conditions. For coastal environments, a certain distance from the high tide line is often specified in the product warranty. The pH of the environment should typically be between 5 and 9.

Q3: How does temperature affect the degradation of **Duralloy** coatings?

A3: Elevated temperatures can accelerate the rate of chemical degradation of polyester coatings, especially in the presence of moisture (hydrolysis) or UV radiation. High temperatures

can cause the polymer chains to break down, leading to a loss of mechanical properties and a decrease in the protective function of the coating.[11]

Q4: Can **Duralloy** coatings be applied to any metal substrate?

A4: **Duralloy** coatings can be applied to a variety of metal substrates, including steel and aluminum. However, the pretreatment process is critical to ensure good adhesion and corrosion resistance and will vary depending on the substrate material.

Data Presentation

Table 1: Chemical Resistance of Standard Polyester Powder Coatings

Corrosive Agent	Concentration	Performance Rating	Observations
Acetic Acid	10%	Good	Minor or no change
Hydrochloric Acid	10%	Fair	Some discoloration or loss of gloss may occur
Sulfuric Acid	10%	Fair	Some discoloration or loss of gloss may occur
Nitric Acid	10%	Poor	Significant degradation, discoloration, and loss of adhesion
Sodium Hydroxide	10%	Poor	Rapid degradation, softening, and blistering of the coating
Ammonium Hydroxide	10%	Poor	Degradation and blistering
Xylene	100%	Excellent	No significant effect
Ethanol	100%	Good	Minor or no change
MEK	100%	Fair	Softening of the coating may occur with prolonged exposure
Salt Water (5% NaCl)	-	Good	Good resistance with proper pretreatment

Note: This table provides general guidance. It is crucial to perform specific testing for your application's environmental conditions.

Table 2: Typical Performance of Superdurable Polyester Powder Coatings in Accelerated Weathering Tests

Test Type	Test Duration (hours)	Gloss Retention (%)	Color Change (ΔE)
QUV (ASTM G154)	1000	> 70%	< 3.0
QUV (ASTM G154)	2000	> 50%	< 5.0
Salt Spray (ASTM B117)	1000	> 80% (on unscribed areas)	< 2.0
Salt Spray (ASTM B117)	2000	> 60% (on unscribed areas)	< 4.0

Performance can vary based on color, gloss level, and specific formulation.

Experimental Protocols

1. Salt Spray (Fog) Testing (ASTM B117)

Objective: To evaluate the corrosion resistance of **Duralloy**-coated specimens in a controlled corrosive environment.

Methodology:

- Apparatus: A salt spray chamber compliant with ASTM B117 specifications.[\[4\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Test Solution: A 5% sodium chloride (NaCl) solution in distilled or deionized water, with a pH between 6.5 and 7.2.[\[4\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Specimen Preparation:
 - Use coated panels of the substrate of interest.
 - If required, create a scribe (a scratch through the coating to the substrate) using a sharp tool. This is done to evaluate corrosion creep from a defect.[\[15\]](#)

- Procedure:
 - Place the specimens in the salt spray chamber at a specified angle (typically 15-30 degrees from the vertical).
 - Maintain the chamber temperature at 35°C (95°F).[\[4\]](#)[\[12\]](#)[\[13\]](#)
 - Continuously atomize the salt solution to create a dense fog within the chamber.
 - The test duration is determined by the specific requirements of the experiment (e.g., 1000, 2000, or 3000 hours).[\[15\]](#)
- Evaluation:
 - Periodically inspect the specimens for signs of corrosion, such as blistering, rusting, and creepage from the scribe.
 - At the end of the test, gently rinse the specimens and evaluate the degree of blistering according to ASTM D714 and the extent of corrosion creepage from the scribe according to ASTM D1654.[\[15\]](#)

2. Adhesion Testing (Cross-Hatch Adhesion Test - ASTM D3359)

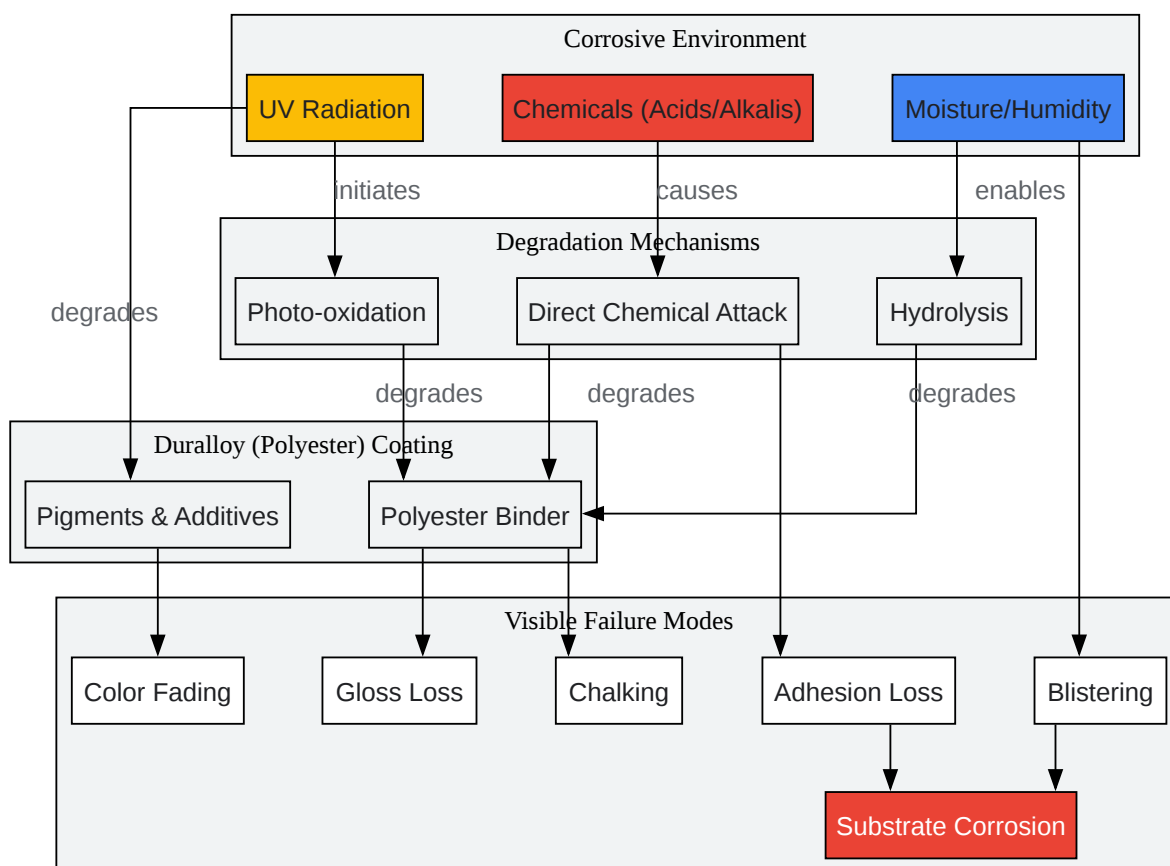
Objective: To assess the adhesion of the **Duralloy** coating to the substrate.

Methodology:

- Materials: A sharp cutting tool (razor blade or specific cross-hatch cutter), a cutting guide, pressure-sensitive tape (as specified in the standard), and a rubber eraser.[\[16\]](#)
- Procedure (Method B - for coatings thinner than 5 mils):
 - Select a clean, dry area on the coated surface.
 - Make a series of parallel cuts through the coating to the substrate. The number of cuts and spacing depends on the coating thickness.

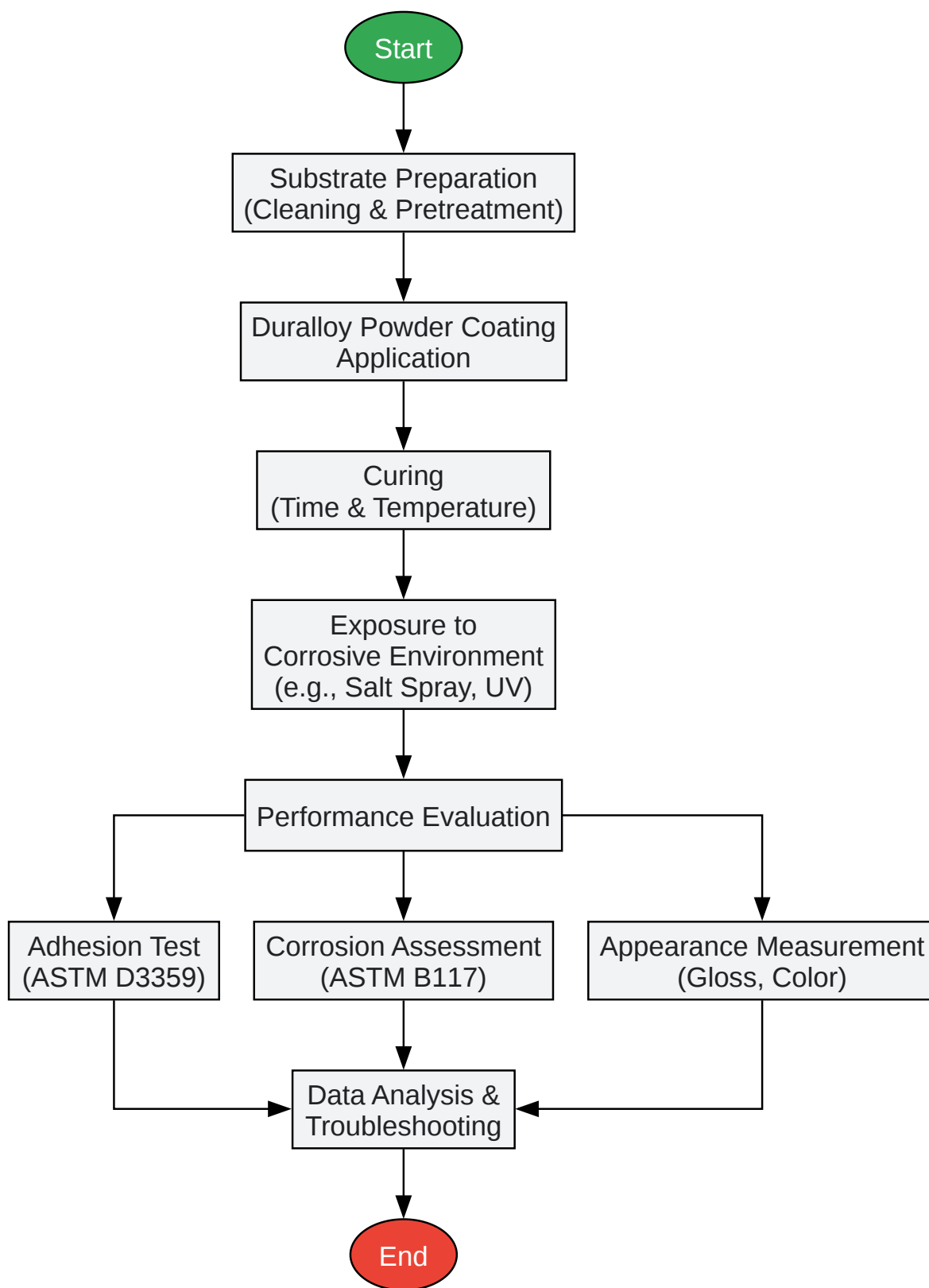
- Make a second series of parallel cuts at a 90-degree angle to the first set to create a grid pattern.[\[17\]](#)
- Gently brush the area to remove any loose coating flakes.
- Apply the pressure-sensitive tape over the grid and smooth it down firmly with the eraser.
[\[16\]](#)
- Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.[\[16\]](#)
- Evaluation:
 - Inspect the grid area for the amount of coating removed by the tape.
 - Classify the adhesion on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).[\[17\]](#)

Mandatory Visualization



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Caption: Degradation pathway of **Duralloy** coating in corrosive environments.



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Caption: Experimental workflow for evaluating **Duralloy** coating performance.

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